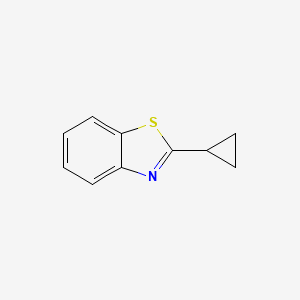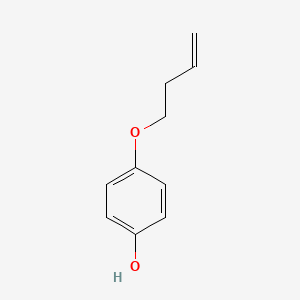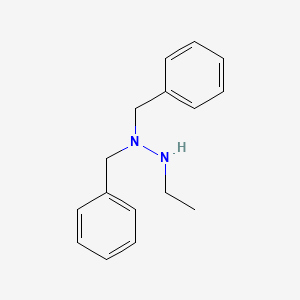
3-Bromo-2-oxopropanoyl chloride
説明
3-Bromo-2-oxopropanoyl chloride is an organic compound with the molecular formula C3H2BrClO2. It is a derivative of propanoyl chloride, where a bromine atom is substituted at the third position and an oxo group is present at the second position. This compound is known for its reactivity and is used in various chemical synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions: 3-Bromo-2-oxopropanoyl chloride can be synthesized through the bromination of 2-oxopropanoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction: While less common, this compound can undergo oxidation to form corresponding acids or reduction to yield alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Iron (Fe), aluminum bromide (AlBr3)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products:
- Substituted propanoyl derivatives
- Addition products with extended carbon chains
- Oxidized or reduced derivatives
科学的研究の応用
3-Bromo-2-oxopropanoyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-Bromo-2-oxopropanoyl chloride involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The oxo group at the second position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations .
類似化合物との比較
3-Chloro-2-oxopropanoyl chloride: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-2-oxopropanoyl chloride: Contains an iodine atom in place of bromine.
2-Oxopropanoyl chloride: Lacks the halogen substitution at the third position.
Uniqueness: 3-Bromo-2-oxopropanoyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
特性
IUPAC Name |
3-bromo-2-oxopropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrClO2/c4-1-2(6)3(5)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNDXFOJQBVTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1396572.png)







